1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C9H8BrClOS and a molecular weight of 279.58 g/mol . It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 2-bromo-5-mercaptophenol with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include alcohols and ethers.
Scientific Research Applications
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets and pathways. The compound’s reactive functional groups, such as the bromine, chlorine, and mercapto groups, enable it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-mercaptophenyl)-3-chloropropan-1-one
- 1-(2-Bromo-5-mercaptophenyl)-2-chloropropan-1-one
- 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one
Uniqueness
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C9H8BrClOS |
---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
1-(2-bromo-5-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H8BrClOS/c10-8-2-1-6(13)5-7(8)9(12)3-4-11/h1-2,5,13H,3-4H2 |
InChI Key |
LRSDDSQKAVKOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)CCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.